Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
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Overview
Description
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a methyl group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate typically involves the esterification of 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry approaches, such as microwave-induced synthesis, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxyphenyl)-3-methyl-4-oxobutanoate.
Reduction: Formation of 4-(3-methoxyphenyl)-3-methyl-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Shares a similar methoxyphenyl group but differs in the presence of a quinazolinone moiety.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxyphenyl group and an acrylate moiety, making it structurally related.
Uniqueness
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group and the carbonyl moiety in its structure enhances its reactivity and potential to form complexes with biomolecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : The compound may exhibit affinity for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HEPG2 (liver carcinoma) | 1.25 | |
MCF7 (breast cancer) | 2.31 | |
A549 (lung cancer) | 1.03 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds with lower IC50 values demonstrate higher potency.
Case Studies
- Antitumor Activity : In a study focusing on various derivatives of similar compounds, this compound showed significant cytotoxicity against liver carcinoma cells (HEPG2), with an IC50 value of approximately 1.25 µM. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Analysis of structural modifications reveals that the presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups diminish it. This relationship is critical for designing more effective analogs .
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTUVHAHYFSNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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